5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common feature in many pharmaceuticals . The thiophene and isoxazole rings are heterocyclic compounds that are also frequently found in various drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Biological Activity
- Chemical Synthesis and Pharmacological Applications : A variety of heterocyclic compounds, including benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines, have been synthesized for their anti-inflammatory and analgesic properties. These compounds show significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and possess analgesic and anti-inflammatory activities, suggesting potential applications in designing new therapeutic agents (Abu‐Hashem et al., 2020).
Drug Discovery and Development
- Antagonistic Properties and Binding Site Characterization : The study of pyrazole derivatives as cannabinoid receptor antagonists reveals structural requirements for potent and selective antagonistic activity on brain cannabinoid CB1 receptors. This research contributes to the understanding of cannabinoid receptor binding sites and aids in the development of pharmacological probes or therapeutic compounds with the potential to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Metabolism and Pharmacokinetics
- Metabolite Profiling and Pharmacokinetics : Research into the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, provides valuable information on the elimination pathways and metabolic profiling of novel compounds. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drug candidates (Renzulli et al., 2011).
Agrochemical Applications
- Insecticidal Activity : The synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides reveal their potential insecticidal activity. By carefully controlling the reaction conditions, these compounds have been optimized for agrochemical applications, demonstrating the versatility of isoxazole derivatives in developing new insecticides (Yu et al., 2009).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
5-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-8-15(18-21-12)16(20)17-9-13-2-5-19(6-3-13)10-14-4-7-22-11-14/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXJXFPCOYUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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